7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C17H16N4O6 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.10698424 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with PARP-1, which is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . It inhibits PARP-1, which is involved in DNA repair damage . As a result, the DNA repair mechanism of cancer cells is compromised, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death in these cancer cells .
Biochemical Analysis
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown interactions with various enzymes or cofactors .
Transport and Distribution
Related compounds have shown interactions with various transporters or binding proteins .
Subcellular Localization
Related compounds have shown targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6/c1-24-9-4-7(5-10(25-2)13(9)26-3)11-8(6-18)14(19)27-16-12(11)15(22)20-17(23)21-16/h4-5,11H,19H2,1-3H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHCOVQARPUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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